1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable phenyl derivative, followed by the introduction of the trifluoromethylthio group and subsequent formation of the propan-2-one moiety. The reaction conditions often require the use of specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of appropriate reaction vessels, temperature control, and the use of automated systems to monitor and adjust reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in biochemical assays to investigate enzyme activity or as a probe to study cellular processes.
Industry: It can be utilized in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
- 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-2-one
- 1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)ethanone
Uniqueness
1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the chloromethyl and trifluoromethylthio groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H10ClF3OS |
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Molecular Weight |
282.71 g/mol |
IUPAC Name |
1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChI Key |
NRIDRQRQACLGIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CCl)SC(F)(F)F |
Origin of Product |
United States |
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